
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid
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Overview
Description
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents under specific conditions . The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can lead to a variety of substituted benzoic acids .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The nitro group can participate in redox reactions, further influencing the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-fluoro-5-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chloro-5-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-5-1-4(7(10)11)6(12(15)16)2-3(5)8(13)14/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETWAXNQJKTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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